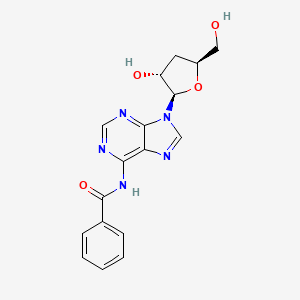

N6-Benzoyl-3'-deoxyadenosine

Beschreibung

Contextualizing N6-Benzoyl-3'-deoxyadenosine as a Specialized Nucleoside Analog

This compound is a chemically modified purine (B94841) nucleoside, derived from the natural building block of DNA, deoxyadenosine. Its structure is characterized by two key modifications: the absence of a hydroxyl group at the 3' position of the deoxyribose sugar (a '3'-deoxy' modification) and the attachment of a benzoyl group to the exocyclic amine (N6 position) of the adenine (B156593) base.

This strategic benzoylation serves a critical purpose in synthetic chemistry, particularly in the automated synthesis of oligonucleotides. The benzoyl group acts as a protecting moiety, preventing the N6-amino group of adenine from participating in unwanted side reactions during the chemical coupling steps of oligonucleotide chain elongation. This protection is stable under various reaction conditions but can be removed cleanly at the final deprotection stage. The '3'-deoxy' modification, on the other hand, makes it a chain terminator, a feature exploited in certain biochemical assays and as a basis for creating other modified nucleosides.

These modifications collectively define this compound as a specialized tool for chemists, enabling the precise construction of custom DNA sequences and serving as a precursor for a variety of other nucleoside analogs with tailored properties. acs.org

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 76902-49-3 |

| Molecular Formula | C17H17N5O3 |

| Molecular Weight | 339.35 g/mol |

| IUPAC Name | N-(9-(5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide |

| Description | A synthetic derivative of deoxyadenosine. |

Academic Significance of Nucleoside Modifications in Chemical Biology

The academic and industrial interest in modified nucleosides like this compound stems from their vast potential in chemical biology and medicine. For decades, nucleoside and nucleotide analogs have been fundamental to the development of antiviral, anticancer, and antiparasitic therapeutics. mdpi.com Their structural similarity to natural nucleosides allows them to be recognized and incorporated by cellular or viral enzymes, but their modifications subsequently disrupt critical biological processes. nih.gov

Key areas where nucleoside modifications have proven significant include:

Antiviral Drug Discovery: Modified nucleosides are a major class of antiviral drugs. nih.govbiosynth.com They can act as chain terminators for viral polymerases, effectively halting the replication of the viral genome. The modifications on the sugar or the base can enhance their selectivity for viral enzymes over host enzymes, leading to better therapeutic indices.

Anticancer Therapy: Many nucleoside analogs exhibit potent anticancer activity by interfering with DNA synthesis and inducing apoptosis (programmed cell death) in rapidly dividing cancer cells. medchemexpress.commedchemexpress.com

Molecular Probes: Modified nucleosides are invaluable tools for studying the intricate workings of cellular machinery. They can be used to probe DNA-protein interactions, investigate the mechanisms of enzymes involved in nucleic acid metabolism, and elucidate the structural and functional roles of specific nucleic acid sequences.

Oligonucleotide-Based Therapeutics: The development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers as therapeutic agents relies heavily on modified nucleosides. These modifications can improve the stability of the oligonucleotides against nuclease degradation, enhance their binding affinity to target sequences, and improve their pharmacokinetic properties.

The ability to introduce specific chemical groups, such as the benzoyl group in this compound, allows for a rational design approach to creating new nucleoside analogs with desired biological activities.

Overview of Research Trajectories for this compound Analogs

The foundational structure of this compound has served as a starting point for the synthesis and investigation of a diverse array of other nucleoside analogs. These research trajectories often involve further modifications to the sugar moiety or the purine base to achieve specific biological effects.

Dideoxy Analogs: Building upon the 3'-deoxy core, N6-Benzoyl-2',3'-dideoxyadenosine is another example of a chain-terminating nucleoside analog. polyorginc.com Such compounds have been historically significant in the development of antiviral therapies.

Fluorinated Analogs: The introduction of fluorine atoms into the sugar ring, as seen in compounds like N6-Benzoyl-3'-fluoro-2',3'-dideoxyadenosine, can significantly alter the compound's biological activity. medchemexpress.com Fluorine's high electronegativity can impact the sugar pucker, influence binding to enzymes, and enhance metabolic stability, making fluorinated nucleosides a prominent class in anticancer and antiviral research. oup.com

Azido (B1232118) Analogs: The synthesis of azido-containing nucleosides, such as 3'-Azido-N6-benzoyl-3'-deoxyadenosine, introduces a versatile chemical handle. The azido group can be used for "click chemistry" reactions, allowing for the attachment of various functionalities like fluorescent dyes or biotin (B1667282) tags for detection and purification purposes. These analogs also have potential as antimetabolites.

Phosphoramidite (B1245037) Derivatives: this compound is a precursor to phosphoramidite reagents, which are the key building blocks used in automated solid-phase oligonucleotide synthesis. These derivatives, such as N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite, are essential for the production of synthetic DNA and RNA for a wide range of research and diagnostic applications.

Table 2: Examples of this compound Analogs and Their Research Focus

| Compound Name | Key Modification(s) | Research Focus |

|---|---|---|

| N6-Benzoyl-2',3'-dideoxyadenosine | Absence of 2' and 3' hydroxyl groups | Antiviral research, DNA chain termination |

| N6-Benzoyl-3'-fluoro-2',3'-dideoxyadenosine | Fluorine at the 3' position, absence of 2' hydroxyl | Anticancer and antiviral drug discovery medchemexpress.com |

| 3'-Azido-N6-benzoyl-3'-deoxyadenosine | Azido group at the 3' position | Bio-conjugation via click chemistry, antimetabolite studies |

| N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite | 5'-DMT and 2'-phosphoramidite groups | Building block for automated oligonucleotide synthesis |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4/c23-7-11-6-12(24)17(26-11)22-9-20-13-14(18-8-19-15(13)22)21-16(25)10-4-2-1-3-5-10/h1-5,8-9,11-12,17,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPRDDYSJSKPJF-XWCIJXRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434349 | |

| Record name | AG-H-07088 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76902-49-3 | |

| Record name | AG-H-07088 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Interactions and Mechanistic Elucidation of N6 Benzoyl 3 Deoxyadenosine Analogs in Nucleic Acid Biology

Impact on Nucleic Acid Structure and Stability

Perturbations of DNA Duplex Formation by N6-Substituted Adenosine Analogs

The stability of the DNA double helix is a finely tuned balance of hydrogen bonds, base-stacking interactions, and electrostatic forces. Chemical modifications to the nucleobases can significantly perturb this stability. N6-substituted adenosine analogs, including N6-Benzoyl-3'-deoxyadenosine, introduce modifications at the N6 position of adenine (B156593), a site crucial for the Watson-Crick hydrogen bonding with thymine.

The introduction of a bulky substituent like a benzoyl group at the N6 position of adenosine can sterically hinder the formation of the canonical A-T base pair. While N6-methyladenosine, a naturally occurring modification, can be accommodated in the DNA duplex with minimal distortion, larger adducts are known to be destabilizing. Research on various N6-alkyladenosines in RNA duplexes has shown that the degree of destabilization is often related to the size and nature of the substituent. For instance, N6-substituents generally destabilize RNA duplexes, with the extent of destabilization varying based on the specific alkyl group. nih.gov The N6-isopentenyl group, for example, is more destabilizing than the smaller N6-methyl group in certain contexts. nih.gov

The following table summarizes the observed effects of various adenosine modifications on nucleic acid duplex stability.

| Modification | Type of Duplex | Effect on Stability (Change in Tm or ΔG°) | Reference |

| N6-methyladenosine | RNA | Least destabilizing among N6-alkyl groups | nih.gov |

| N6-isopentenyladenosine | RNA | More destabilizing than N6-methyladenosine | nih.gov |

| (5'S)-5',8-cyclo-2'-deoxyadenosine | DNA | Decreased Tm by 7.5 °C | nih.gov |

| 2-Aminoadenine (replaces Adenine) | DNA | Increases Tm by ~3 °C per substitution | atdbio.com |

Stereochemical Influence of 3'-Deoxy Modifications on Oligonucleotide Conformation

This modification restricts the conformational flexibility of the ribofuranose ring. While a typical deoxyribose sugar can exist in equilibrium between the C2'-endo and C3'-endo puckers, the removal of the 3'-hydroxyl group shifts this equilibrium. Studies on other 3'-substituted nucleosides have shown that modifications at this position can lock the sugar into a specific conformation. For example, a 3'-β methyl substitution results in a strong preference for the C2'-endo conformation, which is incompatible with an A-form duplex and leads to its destabilization. oup.com

Enzymatic Recognition and Substrate Properties

Interaction with DNA Polymerases and Nucleotide Incorporation Fidelity

DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides. The fidelity of DNA replication is crucial for maintaining genome integrity and relies on the precise recognition of the incoming nucleotide by the polymerase. The presence of a modified nucleoside analog like this compound in the template strand or as a triphosphate substrate can significantly impact the function of DNA polymerases.

The bulky N6-benzoyl group would likely pose a steric challenge to the active site of a high-fidelity DNA polymerase, potentially stalling the enzyme or increasing the rate of misincorporation opposite the lesion. Studies on other bulky N6-deoxyadenosine adducts have shown that they can retard polymerization. jenabioscience.com Furthermore, the 3'-deoxy modification, when present at the 3'-end of a growing primer strand, acts as a chain terminator because it lacks the necessary 3'-hydroxyl group for the formation of the next phosphodiester bond. biosynth.com 3'-Deoxyadenosine triphosphate (cordycepin triphosphate) is a known inhibitor of DNA synthesis for this reason.

The fidelity of nucleotide incorporation opposite a modified base is a key concern. While some polymerases may be blocked by such a modification, specialized translesion synthesis (TLS) polymerases can bypass such lesions, often with reduced fidelity. For example, when encountering a bulky peptide cross-linked to the N6 position of deoxyadenosine, human translesion synthesis polymerase η could incorporate all four nucleotides opposite the lesion, although it ultimately bypassed the adduct without error. jenabioscience.com The efficiency and accuracy of bypassing an this compound lesion would likely depend on the specific DNA polymerase involved.

Modulation of Nucleoside-Modifying Enzymes (e.g., Adenosine Deaminase, Ribonucleotide Reductase) by Deoxyadenosine Analogs

Adenosine Deaminase (ADA): Adenosine deaminase is a key enzyme in purine (B94841) metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. acs.orgwikipedia.org The activity of ADA can be modulated by various adenosine analogs. The presence of a modification at the N6 position can affect the binding of the analog to the active site of ADA. While the benzoyl group is large, the enzyme's active site has been shown to accommodate a range of substituents. However, significant alterations to the substrate can lead to inhibition. In the absence of adenosine deaminase, deoxyadenosine can accumulate, which is toxic to certain cells like T lymphocytes. nih.gov

Ribonucleotide Reductase (RNR): Ribonucleotide reductase is a critical enzyme that catalyzes the reduction of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The activity of RNR is allosterically regulated by nucleoside triphosphates to maintain a balanced pool of dNTPs. Deoxyadenosine analogs can interfere with this regulation. For instance, the accumulation of dATP, derived from deoxyadenosine, is a potent allosteric inhibitor of RNR. nih.govwikipedia.org Analogs of deoxyadenosine, once phosphorylated to their triphosphate forms, can also act as inhibitors of RNR. For example, 3'-dATP (the triphosphate form of cordycepin) has been shown to activate human ribonucleotide reductase in a manner similar to ATP, but other analogs can be inhibitory. biosynth.com The triphosphate form of this compound could potentially modulate RNR activity, although its specific effects as an activator or inhibitor would require experimental validation.

Effects on Methyltransferase Activity and Epigenetic Probes (Inferred from N6-Benzoyl-2'-deoxyadenosine)

DNA methyltransferases are enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification. In mammals, the most common DNA methylation is on cytosine, but N6-methyladenosine (6mA) has also been identified as an epigenetic mark. The enzymes responsible for writing and erasing these marks are critical for gene regulation.

While direct studies on the interaction of this compound with methyltransferases are lacking, inferences can be drawn from the closely related N6-Benzoyl-2'-deoxyadenosine. The N6 position of adenine is the target for adenine methyltransferases. The presence of a large benzoyl group at this position would be expected to sterically hinder the access of the methyltransferase's active site to the N6 amino group. Bulky adducts on DNA are known to interfere with the activity of various DNA-modifying enzymes. Therefore, it is highly probable that N6-benzoyl-deoxyadenosine, when incorporated into DNA, would inhibit the action of any N6-adenine methyltransferase.

This inhibitory property could make such analogs useful as probes to study the function of these enzymes. By preventing methylation at specific sites, researchers could investigate the downstream consequences on gene expression and chromatin structure. The N6-benzoyl group essentially acts as a protecting group for the N6-amino function, preventing its modification by cellular enzymes. Recent studies have identified N6amt1 as a mammalian DNA adenine methyltransferase, and its activity is associated with gene expression changes. The use of analogs like N6-benzoyl-2'-deoxyadenosine could help in elucidating the specific roles of such enzymes.

Protein-Nucleic Acid Recognition with this compound Modified Ligands

The term "this compound Modified Ligands" in this context refers to the synthetic oligonucleotides that are created using this protected nucleoside. The final oligonucleotide ligand, after deprotection, contains standard deoxyadenosine and is used to explore its interactions with specific binding proteins.

Probing DNA-Binding Protein Specificity using Modified Oligonucleotides

Synthetic oligonucleotides are powerful tools for investigating the sequence specificity and binding affinity of DNA-binding proteins, such as transcription factors and repair enzymes. nih.govnih.gov The ability to synthesize custom DNA sequences, which is made possible by precursors like this compound, allows researchers to create precise probes for these studies.

One of the most common techniques is the Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay. nsf.govwikipedia.org In this method, a synthetic DNA oligonucleotide probe containing a putative protein-binding site is labeled (e.g., with a radioactive isotope or a fluorescent dye). This probe is incubated with a protein sample or cell extract and then separated by non-denaturing polyacrylamide gel electrophoresis. nih.gov If the protein binds to the DNA probe, the resulting complex will migrate more slowly through the gel than the unbound probe, causing a "shift" in the band's position. wikipedia.org

By systematically altering the sequence of the synthetic probe, researchers can map the specific nucleotides that are critical for protein recognition. Competition assays, a variant of EMSA, further refine this understanding. In these experiments, an unlabeled synthetic oligonucleotide is added to the binding reaction to compete with the labeled probe. A successful competition, indicated by a decrease in the shifted band, confirms the specificity of the interaction. nih.gov These methods provide qualitative and quantitative data on binding affinities and specificities. nih.gov

Below is a table summarizing the application of synthetic DNA oligonucleotides in probing DNA-binding protein interactions.

| Technique | Description | Type of Information Gained | Example Application |

|---|---|---|---|

| Electrophoretic Mobility Shift Assay (EMSA) wikipedia.org | Detects protein-DNA complexes based on their slower migration through a non-denaturing gel compared to free DNA probe. nih.gov | Binding affinity (qualitative/quantitative), presence of binding activity in an extract. | Confirming the binding of a purified transcription factor to a predicted promoter sequence. |

| Competition EMSA nih.gov | Unlabeled synthetic DNA is used to compete for binding with a labeled probe, demonstrating the specificity of the interaction. | Sequence specificity, relative binding affinities of different DNA sequences. | Identifying critical nucleotide positions within a transcription factor binding site by using mutated competitor oligonucleotides. |

| DNase Footprinting | A DNA-binding protein protects its binding site on a DNA probe from cleavage by DNase I. The resulting "footprint" is visualized on a sequencing gel. | Precise location and size of the protein binding site on the DNA. | Mapping the exact binding site of a repressor protein on an operator sequence. |

| Oligonucleotide Mass Tagging (OMT) nih.gov | Different DNA sequences are labeled with unique oligonucleotide mass tags. After incubation with a protein, bound sequences are quantified using mass spectrometry. | Multiplexed, quantitative measurement of binding specificities for many sequences simultaneously. | Screening a library of promoter variants to analyze the impact of single nucleotide polymorphisms (SNPs) on transcription factor binding affinity. nih.gov |

Investigating RNA-Protein Interactions with Nucleoside Analogs

Similar to DNA-protein interactions, the study of RNA-binding proteins (RBPs) relies heavily on the use of synthetic RNA oligonucleotides. While this compound is used for DNA synthesis, the analogous compound, N6-Benzoyl-adenosine, is a key precursor for the incorporation of adenosine into RNA probes. These probes are essential for exploring the roles of RBPs in processes like mRNA splicing, translation, and stability. nih.govnih.gov

RNA Immunoprecipitation (RIP) is a widely used technique to study RNA-protein interactions in vivo. creative-diagnostics.comnih.gov This method involves using an antibody to pull down a specific RBP from a cell lysate. The RNA molecules that are physically associated with that protein are co-precipitated and can then be identified by methods like RT-qPCR or sequencing (RIP-Seq). creative-diagnostics.comepigenie.com

For in vitro studies, techniques like RNA pull-down assays are common. In this approach, a synthetic RNA oligonucleotide, often labeled with biotin (B1667282), is immobilized on streptavidin-coated beads. researchgate.net When a cell extract is passed over these beads, RBPs that specifically bind to the RNA probe are captured and can be identified by mass spectrometry or western blotting. The use of synthetic RNA allows for the precise mapping of binding sites and the investigation of how RNA secondary structure influences protein recognition.

The table below outlines common methods that utilize synthetic RNA oligonucleotides to investigate RNA-protein interactions.

| Technique | Description | Type of Information Gained | Example Application |

|---|---|---|---|

| RNA Electrophoretic Mobility Shift Assay (RNA EMSA) | Detects protein-RNA complexes based on their altered mobility in a native gel, analogous to the DNA-based EMSA. | Confirmation of binding, estimation of binding affinity, analysis of binding stoichiometry. | Validating a predicted interaction between a splicing factor and a specific pre-mRNA intron sequence. |

| RNA Pull-Down Assay researchgate.net | A biotinylated synthetic RNA probe is immobilized on beads to "pull down" interacting proteins from a cell lysate for identification. researchgate.net | Identification of proteins that bind to a specific RNA sequence. | Discovering novel proteins that bind to the 3' UTR of an mRNA to regulate its stability. |

| RNA Immunoprecipitation (RIP) nih.govmerckmillipore.com | An antibody targets a specific RNA-binding protein, co-precipitating the bound RNA molecules for identification. | Identification of cellular RNAs bound by a specific protein in vivo. | Creating a transcriptome-wide map of all mRNAs that associate with a particular translation initiation factor. epigenie.com |

| Antisense Oligonucleotide (ASO) Capture mdpi.com | Biotinylated antisense oligonucleotides are used to hybridize to and capture a specific endogenous RNA along with its bound proteins from a cell lysate. mdpi.com | Biochemical characterization of endogenously formed ribonucleoprotein (RNP) complexes. | Isolating the c-myc mRNA and its complete set of associated proteins from cancer cells to understand its regulation. mdpi.com |

Applications in Advanced Chemical Biology and Biotechnology Research

Development of Probes for Biomolecular Studies

The unique chemical properties of N6-benzoyl-deoxyadenosine derivatives make them suitable for incorporation into various probes designed to study the structure, function, and dynamics of biomolecules, particularly nucleic acids and their interacting partners.

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of small molecules, including drugs, on their protein or nucleic acid targets. Probes for PAL are engineered with three essential components: a specificity unit that recognizes the target, a photoreactive moiety that forms a covalent bond upon light activation, and a reporter tag for identification.

The benzoyl group, a key feature of N6-benzoyl-deoxyadenosine, is functionally a benzophenone. Benzophenones are widely used photoreactive groups in PAL because they are chemically stable in the dark but, upon irradiation with UV light (typically around 350 nm), form a highly reactive triplet-state diradical. This intermediate can readily abstract a hydrogen atom from a nearby amino acid residue within the binding pocket of a target protein, resulting in a stable, covalent cross-link. This process irreversibly captures the transient interaction between the probe and its target, allowing for subsequent identification and analysis.

While N6-benzoyl-deoxyadenosine itself serves primarily as a protected precursor in oligonucleotide synthesis, analogs incorporating the benzoylbenzoyl moiety have been successfully used as fluorescent photoaffinity labels to probe the ATP binding site of myosin subfragment 1. The design of such probes leverages the benzophenone core for covalent attachment to the target protein.

Table 1: Core Components of a Photoaffinity Label Design

| Component | Function | Example Moiety |

|---|---|---|

| Specificity Unit | Binds reversibly and selectively to the target biomolecule. | Deoxyadenosine analog |

| Photoreactive Moiety | Forms a reactive intermediate upon light activation to create a covalent bond with the target. | Benzophenone (Benzoyl group) |

| Reporter/Identification Tag | Enables detection and identification of the labeled target. | Biotin (B1667282), Fluorescent Dye, Radioisotope |

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process through which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor). This phenomenon acts as a "molecular ruler," enabling the measurement of distances between 1 and 10 nanometers, which is highly suitable for studying the structure and conformational changes of nucleic acids and protein-nucleic acid complexes.

The efficiency of FRET is critically dependent on the distance between the donor and acceptor, their relative orientation, and the spectral overlap between the donor's emission and the acceptor's absorption spectra. In nucleic acid research, FRET probes are often created by incorporating two different fluorescent dyes into an oligonucleotide sequence at specific locations.

N6-benzoyl-deoxyadenosine is a key intermediate for the site-specific introduction of modified bases into oligonucleotides. The N6-benzoyl group serves as an effective protecting group for the exocyclic amine of adenine (B156593) during chemical synthesis. After the oligonucleotide is fully synthesized, the benzoyl group is removed, and the now-available N6-amine can be post-synthetically coupled to a variety of molecules, including the fluorescent dyes required for FRET studies. This strategy allows for the precise placement of FRET donor and acceptor pairs within a DNA or RNA strand, facilitating detailed investigations into nucleic acid bending, folding, and interactions with other molecules.

Table 2: Factors Influencing FRET Efficiency in Nucleic Acid Studies

| Factor | Description | Optimal Condition for High Efficiency |

|---|---|---|

| Distance | Separation between the donor and acceptor fluorophores. | Distance should be within the Förster distance (R₀) of the pair (typically 1-10 nm). |

| Spectral Overlap | The degree to which the donor's emission spectrum overlaps with the acceptor's excitation spectrum. | Greater overlap increases FRET efficiency. |

| Quantum Yield | The efficiency of the donor's fluorescence emission. | A high quantum yield for the donor is preferred. |

| Relative Orientation | The orientation of the donor's emission dipole and the acceptor's absorption dipole. | A parallel orientation is optimal; perpendicular orientation results in zero FRET. |

Electrophoretic techniques, such as polyacrylamide gel electrophoresis (PAGE), are fundamental for separating and characterizing nucleic acids based on their size, shape, and charge. The incorporation of modified nucleosides, like N6-benzoyl-deoxyadenosine, into a DNA duplex can alter its structural and physical properties, leading to changes in its electrophoretic mobility.

Rational Design of Molecular Tools for Genetic and Epigenetic Research

The ability to synthesize custom oligonucleotides with precisely placed modifications is essential for modern genetic and epigenetic research. N6-benzoyl-deoxyadenosine is a cornerstone reagent in the chemical synthesis that enables these applications.

Modified oligonucleotides are critical tools for studying and modulating gene expression through mechanisms like antisense inhibition, RNA interference (siRNA), and aptamer-based targeting. The chemical synthesis of these therapeutic and research agents requires the use of nucleoside phosphoramidites, where reactive functional groups on the nucleobases are protected to prevent unwanted side reactions.

N6-benzoyl-2'-deoxyadenosine is commercially available as a phosphoramidite (B1245037) building block (dAbz phosphoramidite) for automated solid-phase DNA synthesis. The benzoyl group effectively masks the exocyclic N6-amine of adenine during the iterative coupling steps of oligonucleotide synthesis. This protection is crucial for ensuring high-fidelity synthesis of the desired sequence. Once the synthesis is complete, the benzoyl group is easily removed during the final deprotection step, typically with aqueous ammonia, to yield the native oligonucleotide sequence.

This process allows for the creation of oligonucleotides that can be used to study how specific modifications, such as N6-methyladenosine (m6A), an important epigenetic marker, influence gene expression, mRNA stability, and protein translation. The synthesis of oligonucleotides containing m6A often starts with appropriately protected adenosine precursors, highlighting the central role of base protection strategies in this field.

The core utility of N6-benzoyl-deoxyadenosine in biotechnology is its role as a protected building block that enables the site-specific incorporation of adenine into a growing oligonucleotide chain. The automated chemical synthesis of DNA relies on a cycle of four steps for each nucleotide added: deprotection of the 5'-hydroxyl group, coupling of the new phosphoramidite, capping of unreacted chains, and oxidation of the phosphite triester linkage.

The N6-benzoyl protection on the adenine base is stable throughout these cycles but can be cleanly removed at the end of the synthesis. This ensures that the N6-amine does not interfere with the phosphoramidite chemistry during chain elongation. This robust protection/deprotection strategy is fundamental to the synthesis of virtually all custom DNA molecules, including primers for PCR, probes for hybridization assays, and complex DNA structures for nanotechnology and genetic engineering. The ability to dictate the exact position of every base is the essence of site-specific modification and is a prerequisite for creating reliable molecular tools for research.

Table 3: List of Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| N6-Benzoyl-3'-deoxyadenosine | - |

| N6-Benzoyl-2'-deoxyadenosine | BADA, dAbz |

| 3'(2')-O-(4-benzoylbenzoyl)-1,N6-ethenoadenosine 5'-diphosphate | Bz2εADP |

| 8-Azido-N6-benzyladenine | - |

| N6-methyladenosine | m6A |

Research into Modulators of Biological Pathways (Mechanism-focused)

This compound, a synthetic nucleoside analog, has become a subject of interest in chemical biology and biotechnology for its potential to modulate critical cellular pathways. Its structural similarity to endogenous nucleosides allows it to interact with various enzymes and receptors, thereby influencing signaling cascades that govern viral replication, cell growth, and survival. This article explores the mechanistic basis of this compound's action, drawing on research into related nucleoside analogs to elucidate its potential roles in interfering with viral polymerases, interrupting key regulatory pathways, and inducing apoptotic signaling.

Investigation of Nucleoside Analog Action on Viral Polymerases (e.g., RdRp, NS5)

The search for effective antiviral agents has led to extensive investigation of nucleoside analogs that can inhibit viral polymerases, such as RNA-dependent RNA polymerase (RdRp) and the non-structural protein 5 (NS5) polymerase of flaviviruses like the dengue virus. nih.govnih.gov These enzymes are essential for the replication of viral genomes. nih.govnih.gov The mechanism of action for many antiviral nucleoside analogs involves their conversion into triphosphate forms within the host cell, which then compete with natural nucleotides for incorporation into the growing viral RNA or DNA chain. ebsco.com The absence of a 3'-hydroxyl group in compounds like 3'-deoxyadenosine (cordycepin) results in chain termination, halting viral replication. ebsco.com

While direct studies on this compound's effect on viral polymerases are limited, research on analogous compounds provides valuable insights. For instance, N6-benzyladenosine has demonstrated antiviral activity against human enterovirus 71. mdpi.com Furthermore, the synthesis of 3'-C-branched-3'-deoxyadenosine analogues, which involved N6-benzoyladenine as a starting material, was aimed at developing antiviral agents, although the final compounds in that study did not exhibit significant activity. nih.gov

The potential for this compound to act as a viral polymerase inhibitor would likely depend on its intracellular phosphorylation to the triphosphate form and the subsequent recognition and incorporation by the viral RdRp or NS5. The presence of the N6-benzoyl group could influence its interaction with the active site of the polymerase. The dengue virus NS5 protein, with its RdRp activity, is a key target for the development of such inhibitors. nih.govnih.gov

Exploration of Regulatory Pathway Interruption (e.g., EGFR signaling, AMPK activation)

Beyond its potential antiviral applications, this compound is of interest for its capacity to modulate cellular signaling pathways crucial for cell growth and metabolism, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the AMP-activated protein kinase (AMPK) pathway.

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. nih.govnih.govbio-rad-antibodies.comsinobiological.combio-rad.com Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.gov While direct evidence for this compound's impact on this pathway is not yet established, related adenosine analogs have shown effects on cellular proliferation.

The AMPK signaling pathway acts as a central energy sensor in cells, activated in response to low cellular energy levels. dundee.ac.uk Activation of AMPK can inhibit anabolic pathways that consume ATP and stimulate catabolic pathways that generate ATP. core.ac.uk The nucleoside analog cordycepin (3'-deoxyadenosine) is a known activator of AMPK. nih.govnih.govmerckmillipore.com Cordycepin is taken up by cells and converted to cordycepin monophosphate, which mimics AMP and allosterically activates AMPK. nih.govnih.gov Given its 3'-deoxyadenosine core, it is plausible that this compound could be similarly metabolized to its monophosphate derivative and thereby activate AMPK. The N6-benzoyl modification might affect its uptake, phosphorylation, or interaction with the AMPK complex.

Understanding Apoptotic Signaling Mechanisms in Cell Lines through Nucleoside Analog Interactions

Apoptosis, or programmed cell death, is a fundamental process for removing damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Deoxyadenosine analogs are a class of compounds known to induce apoptosis in various cancer cell lines. nih.gov For example, cladribine (2-chloro-2'-deoxyadenosine) is used in the treatment of certain leukemias and lymphomas. researchgate.net

The mechanisms by which deoxyadenosine analogs trigger apoptosis are multifaceted. They can be incorporated into DNA, leading to DNA damage and the activation of apoptotic pathways. nih.gov Some analogs can also directly affect mitochondrial function, leading to the release of pro-apoptotic factors. nih.gov

Research on N6-benzyladenosine, a structurally related compound, has shown that it induces apoptosis in HL-60 human promyelocytic leukemia cells. researchgate.net The cytotoxic effect of N6-benzyladenosine appears to be dependent on its intracellular phosphorylation. researchgate.net Cordycepin (3'-deoxyadenosine) has also been shown to inhibit the growth of melanoma cells through mechanisms involving the adenosine A3 receptor. nih.gov These findings suggest that this compound may also possess pro-apoptotic properties, potentially acting through similar mechanisms involving cellular uptake, phosphorylation, and subsequent interference with DNA synthesis or mitochondrial function.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N6-Benzoyl-3'-deoxyadenosine, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves protecting group strategies and phosphoramidite chemistry. For example, N6-Benzoyl-2′-deoxyadenosine derivatives are synthesized under anhydrous conditions using CH₂Cl₂ as a solvent, with reagents like N,N-diisopropylethylamine and chlorophosphoramidites. Reaction monitoring via TLC or HPLC ensures intermediate purity, and column chromatography (e.g., 2% iPrOH/CH₂Cl₂) isolates final products with yields >85% .

- Critical Factors : Temperature control (e.g., 0°C for exothermic steps), argon atmosphere to prevent oxidation, and stoichiometric ratios of activating agents (e.g., 2-cyanoethyl chlorophosphoramidite) are crucial for minimizing side products .

Q. How is the structural integrity of this compound validated during synthesis?

- Analytical Techniques :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 8.17 ppm for H8/H2 in CDCl₃) .

- HRMS : Confirms molecular mass (e.g., m/z 468.2067 [M−H]⁻ for tert-butyldimethylsilyl-protected intermediates) .

- HPLC : Monitors anomeric purity (e.g., method A with 0.2 M concentration and 8-hour reaction time for α/β separation) .

Advanced Research Questions

Q. How can regioselective enzyme-mediated separation of this compound anomers be optimized?

- Experimental Design : Use immobilized enzymes (e.g., lipases or esterases) in CH₂Cl₂/iPrOH solvent systems. For example, levulinyl-protected anomers are resolved via enzymatic hydrolysis at 0.2 M concentration, achieving >88% yield for β-D-2’-deoxyadenosine derivatives .

- Data Interpretation : Monitor reaction progress via HPLC retention time shifts and compare optical rotation values (e.g., [α]²⁰D = –26.7 for β-anomers) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodology :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 3–10) at 25°C. Analyze decomposition products via LC-MS.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points (e.g., 242°C for N6-Benzoyladenine analogs) and detect exothermic decomposition .

- Mitigation Strategies : Store compounds at –20°C under argon and avoid prolonged exposure to oxidizing agents .

Q. How does this compound interact with biological systems in preclinical models?

- In Vivo Studies : Administer the compound to aging or high-fat-diet-induced obesity mice (e.g., 10 mg/kg/day). Measure circadian rhythm parameters (locomotor activity, energy expenditure) and analyze transcriptomic/epigenetic profiles to identify clock gene modulation (e.g., Bmal1, Per2) .

- Safety Profiling : Include acute toxicity assays (oral LD₅₀ > 2000 mg/kg) and monitor skin sensitization risks per OECD guidelines .

Contradictions and Validation

- Synthetic Yield Discrepancies : reports 84% yield for tert-butyldimethylsilyl-protected intermediates, while achieves 91% for levulinyl derivatives. Differences arise from purification methods (flash chromatography vs. standard column chromatography) .

- Biological Activity : While highlights circadian rhythm enhancement, no direct evidence links this compound to anti-aging mechanisms. Further validation via knockout models (e.g., Bmal1⁻/⁻ mice) is needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.